molecular formula C24H28N2O4 B2713766 (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-68-2

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2713766
CAS No.: 869078-68-2
M. Wt: 408.498
InChI Key: IMHWYNPSRPBFAH-JCMHNJIXSA-N
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Description

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it valuable for numerous applications, including chemistry, biology, medicine, and industry.

Scientific Research Applications

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves several steps. The synthetic routes typically include the condensation of 4-ethoxybenzaldehyde with 7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b]furan-3-one under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be compared with similar compounds such as:

  • 2-[(2-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one
  • 2-[(4-Methoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one

These compounds share structural similarities but may differ in their chemical properties and applications. The unique features of this compound make it particularly valuable for specific research purposes.

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-3-25-11-13-26(14-12-25)16-20-21(27)10-9-19-23(28)22(30-24(19)20)15-17-5-7-18(8-6-17)29-4-2/h5-10,15,27H,3-4,11-14,16H2,1-2H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWYNPSRPBFAH-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)OCC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)OCC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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